3-Methoxy-4-(4-morpholin-4-ylsulfonyl-2-nitrophenoxy)benzaldehyde

Description

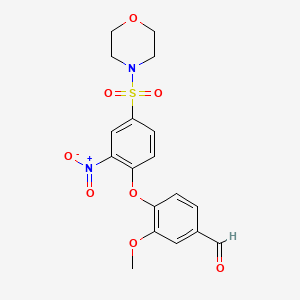

3-Methoxy-4-(4-morpholin-4-ylsulfonyl-2-nitrophenoxy)benzaldehyde is a benzaldehyde derivative featuring a complex substitution pattern. Its structure includes:

- Methoxy group at position 3, which enhances electron-donating effects.

- Phenoxy group at position 4, substituted with a 4-morpholinylsulfonyl and 2-nitro group, contributing steric bulk and electronic modulation. The sulfonyl group increases polarity, while the nitro group acts as a strong electron-withdrawing moiety.

Properties

IUPAC Name |

3-methoxy-4-(4-morpholin-4-ylsulfonyl-2-nitrophenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O8S/c1-26-18-10-13(12-21)2-4-17(18)28-16-5-3-14(11-15(16)20(22)23)29(24,25)19-6-8-27-9-7-19/h2-5,10-12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUXTKUIISQSNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85268367 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action

Target of Action

This compound is part of a collection of unique chemicals provided to early discovery researchers, and its specific targets and their roles are still under investigation.

Biological Activity

3-Methoxy-4-(4-morpholin-4-ylsulfonyl-2-nitrophenoxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Systematic Name : this compound

- Molecular Formula : C14H17N3O5S

- Molecular Weight : 345.36 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, which is critical in addressing antibiotic resistance.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The results indicate that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Inhibition of cell cycle progression |

The anticancer activity appears to be mediated through the induction of apoptosis and disruption of cell cycle dynamics, making it a promising candidate for further development in cancer therapy .

Other Biological Activities

In addition to antibacterial and anticancer effects, this compound exhibits other biological activities:

- Anti-inflammatory Activity : It has been shown to reduce inflammation in animal models, potentially through inhibition of pro-inflammatory cytokines.

- Antioxidant Properties : The presence of methoxy and nitro groups contributes to its antioxidant capacity, which can protect cells from oxidative stress.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound. These derivatives were tested for their biological activities, revealing that modifications to the morpholine and nitrophenyl groups significantly influenced their potency.

Study Findings

In a comparative study involving synthesized derivatives:

- Compounds with additional electron-withdrawing groups exhibited enhanced antibacterial activity.

- Structural modifications led to improved anticancer efficacy in certain derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally related benzaldehyde derivatives:

Reactivity and Functional Group Impact

- Steric Hindrance: The 4-morpholinylsulfonyl-2-nitrophenoxy group introduces significant steric bulk, likely reducing solubility in nonpolar solvents compared to simpler derivatives (e.g., propargyloxy-substituted analog) .

- Coordination Chemistry : Unlike imidazole-containing analogs , the target compound’s sulfonyl and nitro groups may favor interactions with metal ions through lone pairs on oxygen and nitrogen atoms, though this remains speculative without direct evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.